17-(2-Hydroxypropanoyl)-13,17-dimethyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one
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Overview
Description
Trimegestone is a synthetic progestogen, a type of medication that mimics the effects of the natural hormone progesterone. It is primarily used in menopausal hormone therapy and for the prevention of postmenopausal osteoporosis . Trimegestone is known for its high potency and selectivity for the progesterone receptor, making it an effective option for hormone replacement therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimegestone involves multiple steps, starting from a steroidal precursor. . The reaction conditions typically involve the use of strong bases and acids, as well as specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of trimegestone follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography . The production facilities must adhere to strict regulatory standards to ensure the safety and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Trimegestone undergoes various chemical reactions, including:
Oxidation: Trimegestone can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the ketone groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the steroid backbone, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while alkylation often involves alkyl halides.
Major Products Formed: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of trimegestone, each with potentially different pharmacological properties .
Scientific Research Applications
Trimegestone has a wide range of scientific research applications:
Mechanism of Action
Trimegestone exerts its effects by binding to the progesterone receptor, a nuclear hormone receptor that regulates gene expression. Upon binding, trimegestone activates the receptor, leading to the modulation of target genes involved in reproductive and metabolic processes . It has weak antiandrogenic and antimineralocorticoid activity, which contributes to its overall pharmacological profile .
Comparison with Similar Compounds
- Medroxyprogesterone acetate
- Norethisterone
- Levonorgestrel
- Drospirenone
Comparison: Trimegestone is unique in its high selectivity and potency for the progesterone receptor compared to other progestogens . Unlike some other progestogens, trimegestone has minimal androgenic and mineralocorticoid effects, making it a more targeted option for hormone replacement therapy . Its chemical structure, which includes a lactoyl group, also distinguishes it from other progestogens .
Properties
IUPAC Name |
17-(2-hydroxypropanoyl)-13,17-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3/c1-13(23)20(25)22(3)11-9-19-18-6-4-14-12-15(24)5-7-16(14)17(18)8-10-21(19,22)2/h12-13,18-19,23H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNDJWOLDSCTFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90868313 |
Source
|
Record name | 17-(2-Hydroxypropanoyl)-13,17-dimethyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90868313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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